molecular formula C17H11F3N6 B2500461 7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1226433-08-4

7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No. B2500461
CAS RN: 1226433-08-4
M. Wt: 356.312
InChI Key: YYKHZEVSVAIALE-UHFFFAOYSA-N
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Description

The compound “7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” is a complex organic molecule. It contains a pyrazolo[3,4-d][1,2,3]triazin-4-amine core, which is a bicyclic structure containing nitrogen atoms. This core is substituted with a phenyl group at the 7-position and a 4-(trifluoromethyl)phenyl group at the nitrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d][1,2,3]triazin-4-amine core and the subsequent attachment of the phenyl and 4-(trifluoromethyl)phenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups) and the heterocyclic pyrazolo[3,4-d][1,2,3]triazin-4-amine core. The trifluoromethyl group would introduce a degree of electron-withdrawing character .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-rich nitrogen atoms in the pyrazolo[3,4-d][1,2,3]triazin-4-amine core and the electron-withdrawing trifluoromethyl group. These could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a trifluoromethyl group could impact its solubility, stability, and reactivity .

Scientific Research Applications

FDA-Approved Trifluoromethyl Group-Containing Drugs

The trifluoromethyl group is a common feature in many FDA-approved drugs . The unique properties of the trifluoromethyl group can enhance the pharmacological activities of these drugs . Therefore, it’s possible that “7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” could be used in the development of new pharmaceuticals.

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which could potentially include “7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine”, are used in the agrochemical industry . These compounds are used to protect crops from pests .

Anti-Tumor and Anti-Inflammatory Activities

Some studies have found that certain derivatives have anti-tumor and anti-inflammatory activities . This suggests that “7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” could potentially be used in the treatment of cancer and inflammatory diseases .

Electrochemical Oxidation

Thiophene derivatives with a –PhCF3 group, which could potentially include “7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine”, can be deposited on the electrode surface by means of in situ electrochemical oxidation . This process is a promising alternative for molecularly imprinted polymers .

Anticancer Evaluation

In 2011, Song et al. reported the synthesis and anticancer evaluation of novel fluorinated pyrazolo pyrimidine with a 1,3,4-thiadiazole heterocyclic ring . This suggests that “7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” could potentially be used in the development of new anticancer drugs .

Potential Retinoic Acid (RA)-Metabolizing Enzymes Inhibitors

Existing studies have used 3,4-dihydronaphthalen-1 (2 H)-one (DHN) derivatives with anti-tumor and anti-inflammatory activities as novel allergic and inflammatory responses modifiers . These compounds are also potential retinoic acid (RA)-metabolizing enzymes inhibitors to treat skin diseases and cancer .

Safety and Hazards

As with any chemical compound, handling “7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” would require appropriate safety precautions. Without specific safety data, it’s difficult to provide detailed information on its potential hazards .

Future Directions

The study of compounds with similar structural features could provide valuable insights into their potential applications in various fields, including medicinal chemistry and material science .

properties

IUPAC Name

7-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N6/c18-17(19,20)11-6-8-12(9-7-11)22-15-14-10-21-26(16(14)24-25-23-15)13-4-2-1-3-5-13/h1-10H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKHZEVSVAIALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

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